molecular formula C30H28Br2N2 B3323684 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline) CAS No. 1679332-02-5

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)

Cat. No.: B3323684
CAS No.: 1679332-02-5
M. Wt: 576.4 g/mol
InChI Key: SVIMLLGDPCLYEH-UHFFFAOYSA-N
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Description

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline): is a complex organic compound characterized by its brominated phenyl groups and dimethylaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step organic synthesis process. One common method is the Ullmann condensation , where 4-bromophenyl groups are coupled with dimethylaniline under high-temperature conditions in the presence of a copper catalyst. The reaction conditions require precise control of temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atoms on the phenyl rings can be oxidized to form phenolic groups.

  • Reduction: : The compound can be reduced to remove the bromine atoms, resulting in a different structural isomer.

  • Substitution: : The dimethylaniline groups can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides are typically used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of phenolic derivatives.

  • Reduction: : Formation of de-brominated analogs.

  • Substitution: : Formation of alkylated or acylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Employed in the study of protein interactions and enzyme inhibition.

  • Medicine: : Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of brominated phenyl groups and dimethylaniline moieties. Similar compounds include:

  • 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol: : A structural analog with phenolic groups instead of dimethylaniline.

  • 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline): : A closely related compound with similar applications but different reactivity.

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of the target compound.

Properties

IUPAC Name

4-[2,2-bis(4-bromophenyl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Br2N2/c1-33(2)27-17-9-23(10-18-27)30(24-11-19-28(20-12-24)34(3)4)29(21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIMLLGDPCLYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Reactant of Route 2
Reactant of Route 2
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Reactant of Route 3
Reactant of Route 3
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Reactant of Route 4
Reactant of Route 4
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Reactant of Route 5
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Reactant of Route 6
Reactant of Route 6
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)

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